(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic acid
Overview
Description
“(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic acid” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The (2S,4R) notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms. The “tert-Butoxycarbonyl” and “3-phenylpropyl” groups are substituents on the pyrrolidine ring.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, followed by the addition of the substituents. The stereochemistry could be controlled by using specific catalysts or reaction conditions.Molecular Structure Analysis
The molecular structure would be determined by the arrangement of the atoms and the stereochemistry. The presence of the pyrrolidine ring and the substituents would likely result in a complex three-dimensional structure.Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the functional groups present. The carboxylic acid group could participate in acid-base reactions, and the pyrrolidine ring could undergo reactions typical of amines.Physical And Chemical Properties Analysis
The physical and chemical properties would be determined by the structure of the compound. For example, the presence of the carboxylic acid group could result in the compound being acidic.Scientific Research Applications
Influenza Neuraminidase Inhibitors
A study designed and synthesized influenza neuraminidase inhibitors using core structures related to "(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic acid." These compounds, particularly A-192558, showed potent inhibitory activity against influenza neuraminidase. X-ray crystallography revealed how these inhibitors interact with the enzyme's active site, providing insights into the design of effective antiviral drugs (Wang et al., 2001).
Synthesis and Crystal Structure
Another research focused on the synthesis and crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, using a methodology that could be related to the handling and functionalization of "(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic acid." The study provided detailed spectroscopic characterization and X-ray diffraction analysis, contributing to the field of chemical crystallography (Naveen et al., 2007).
Ortho-Linked Polyamides
Research into the synthesis and properties of ortho-linked polyamides based on a bis(ether-carboxylic acid) derived from 4-tert-butylcatechol includes strategies that might utilize similar compounds to "(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic acid" for the development of new materials. These polyamides exhibited high thermal stability and solubility in polar solvents, showing potential for various industrial applications (Hsiao et al., 2000).
Condensation Reactions
The novel condensation reaction of carboxylic acids with non-nucleophilic N-heterocycles, facilitated by di-tert-butyl dicarbonate (Boc2O), suggests a pathway for acylation involving compounds akin to "(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic acid." This method provides a versatile approach to modifying and functionalizing N-heterocycles and anilides, broadening the scope of synthetic organic chemistry (Umehara et al., 2016).
Safety And Hazards
The safety and hazards would depend on the specific properties of the compound. As with any chemical, appropriate safety precautions should be taken when handling it.
Future Directions
Future research could involve further studying the properties of this compound, or exploring its potential uses in various fields such as medicine or materials science.
properties
IUPAC Name |
(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(3-phenylpropyl)pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-19(2,3)24-18(23)20-13-15(12-16(20)17(21)22)11-7-10-14-8-5-4-6-9-14/h4-6,8-9,15-16H,7,10-13H2,1-3H3,(H,21,22)/t15-,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUJXRNPSZBQPM-CVEARBPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CCCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CCCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376056 | |
Record name | (4R)-1-(tert-Butoxycarbonyl)-4-(3-phenylpropyl)-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic acid | |
CAS RN |
220424-73-7 | |
Record name | (4R)-1-(tert-Butoxycarbonyl)-4-(3-phenylpropyl)-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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